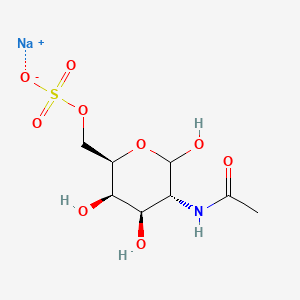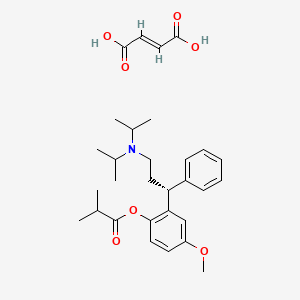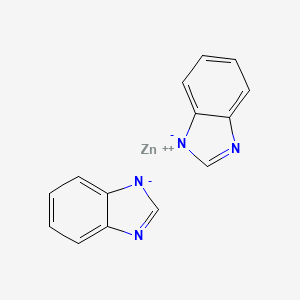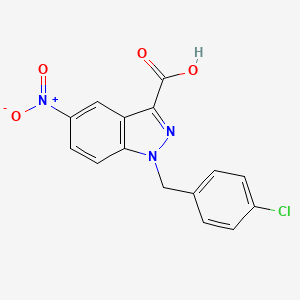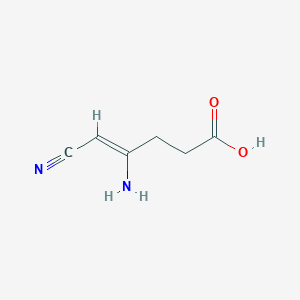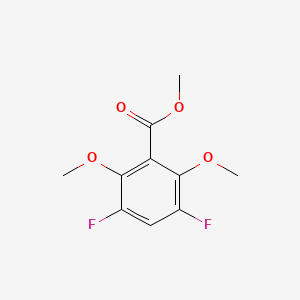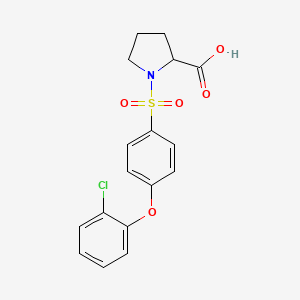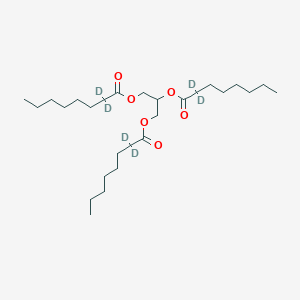
Glyceryl tri(octanoate-2,2-D2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl tri(octanoate-2,2-D2) is a deuterated form of glyceryl trioctanoate, a medium-chain triglyceride. This compound is characterized by the presence of deuterium atoms at the 2,2 positions of the octanoate chains. It is commonly used in scientific research due to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glyceryl tri(octanoate-2,2-D2) is synthesized through the esterification of glycerol with deuterated octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of glyceryl tri(octanoate-2,2-D2) involves the use of large-scale reactors and continuous flow processes. The esterification reaction is carried out in a controlled environment to ensure high yield and purity. The use of deuterated octanoic acid, which is commercially available, simplifies the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Glyceryl tri(octanoate-2,2-D2) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in glyceryl tri(octanoate-2,2-D2) can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and deuterated octanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, typically in the presence of a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products, depending on the reaction conditions and the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Alcohol (e.g., methanol), sodium methoxide or potassium hydroxide catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol and deuterated octanoic acid.
Transesterification: New esters and glycerol.
Oxidation: Various oxidation products depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Glyceryl tri(octanoate-2,2-D2) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in tracer studies to investigate metabolic pathways and reaction mechanisms.
Biology: Employed in studies of lipid metabolism and absorption due to its rapid conversion into energy.
Medicine: Used in clinical research to study the effects of medium-chain triglycerides on various metabolic disorders.
Industry: Utilized in the production of biofuels and as a component in various industrial formulations.
Mecanismo De Acción
The mechanism of action of glyceryl tri(octanoate-2,2-D2) involves its rapid absorption and conversion into energy. In biological systems, the compound is hydrolyzed by lipases to release deuterated octanoic acid and glycerol. The deuterated octanoic acid is then transported to the mitochondria, where it undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate energy. The presence of deuterium atoms can provide insights into the metabolic pathways and reaction mechanisms involved.
Comparación Con Compuestos Similares
Glyceryl tri(octanoate-2,2-D2) is similar to other medium-chain triglycerides, such as glyceryl trioctanoate and glyceryl tricaprylate. its unique feature is the presence of deuterium atoms, which makes it valuable for isotope-labeled studies. Other similar compounds include:
Glyceryl trioctanoate: Non-deuterated form, commonly used in metabolic studies.
Glyceryl tricaprylate: Another medium-chain triglyceride with similar properties but different chain length.
The deuterated form of glyceryl tri(octanoate-2,2-D2) provides distinct advantages in research applications, particularly in studies involving stable isotope labeling and metabolic tracing.
Propiedades
Fórmula molecular |
C27H50O6 |
|---|---|
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
2,3-bis(2,2-dideuteriooctanoyloxy)propyl 2,2-dideuteriooctanoate |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i19D2,20D2,21D2 |
Clave InChI |
VLPFTAMPNXLGLX-CNUDEFASSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCC)OC(=O)C([2H])([2H])CCCCCC |
SMILES canónico |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
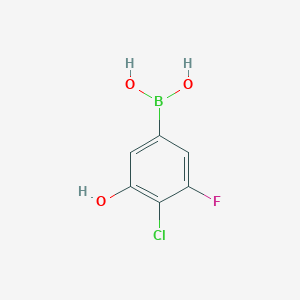
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
